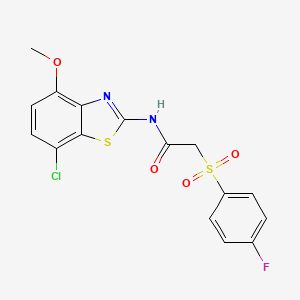

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived acetamide compound featuring a 7-chloro-4-methoxybenzothiazole core linked to a 4-fluorobenzenesulfonylacetamide moiety. Benzothiazoles are recognized for their bioactivity, particularly in anticancer and antimicrobial applications, due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O4S2/c1-24-12-7-6-11(17)15-14(12)20-16(25-15)19-13(21)8-26(22,23)10-4-2-9(18)3-5-10/h2-7H,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTOQKFSPPBUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular communication and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide (41d)

- Structure : Differs by replacing the 4-fluorobenzenesulfonylacetamide group with a 4-methoxybenzenesulfonamide.

- Synthesis : Synthesized from 7-chloro-4-methoxy-1,3-benzothiazol-2-amine and 4-methoxybenzenesulfonyl chloride (67% yield) .

b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structure : Features a 4-methylpiperazine substituent instead of the 4-fluorobenzenesulfonyl group.

- Synthesis : Prepared via coupling N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .

- Activity : Piperazine-containing derivatives often exhibit enhanced solubility and receptor interactions, which may improve pharmacokinetics compared to sulfonyl-based analogs .

c) Anti-Cancer Acetamides (Compounds 38–40)

- Structures : Include quinazoline-sulfonylacetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide).

- Activity : Demonstrated IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 488.0 g/mol. Its structure includes a benzothiazole moiety, which is known for various pharmacological activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Potential Mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The benzothiazole moiety may bind to receptors in the central nervous system, influencing neurotransmitter levels.

Biological Activity and Pharmacological Studies

Numerous studies have investigated the biological effects of compounds related to this compound. Key findings are summarized in the following table:

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar benzothiazole derivatives. The results indicated that compounds with similar structures could induce apoptosis in tumor cells through mitochondrial pathways.

- Neuroprotective Mechanisms : Research involving animal models demonstrated that compounds with the benzothiazole scaffold could enhance synaptic plasticity and increase levels of acetylcholine and serotonin, which are crucial for cognitive functions.

- Antimicrobial Properties : A study reported that derivatives of benzothiazole showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.